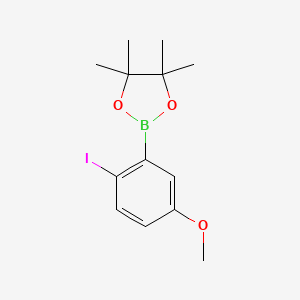

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^{1}\text{H}$$ NMR :

$$^{11}\text{B}$$ NMR : A sharp peak at $$ \delta $$ 30–32 ppm, characteristic of trigonal boronate esters.

$$^{13}\text{C}$$ NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

Comparative Analysis with Related Pinacol Boronic Esters

The structural and electronic properties of this compound distinguish it from other pinacol boronic esters:

Key Differences:

- Electronic Effects : The iodine atom increases the boron center’s electrophilicity compared to methoxy or fluorine substituents, facilitating cross-coupling reactions.

- Steric Hindrance : The bulky iodine atom reduces accessibility to the boron atom, potentially slowing reaction kinetics relative to smaller substituents.

- Stability : Like all pinacol esters, this compound exhibits greater hydrolytic stability than its boronic acid counterpart.

Properties

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BIO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIUBTIVQXWKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743454 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-69-7 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-(Methoxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as 2-Iodo-5-methoxyphenylboronic acid pinacol ester , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18BIO3

- Molecular Weight : 360.0 g/mol

- CAS Number : 1256781-69-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to participate in boron-mediated reactions which are crucial in drug design and development. The presence of the iodine atom may enhance its reactivity and binding affinity to certain biological molecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies have shown that related boron-containing compounds can inhibit tumor cell growth in breast and lung cancer models. The mechanism involves the disruption of cellular processes critical for cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:

- DYRK1A Inhibition : Recent studies highlight that derivatives of this compound can act as potent inhibitors of the DYRK1A enzyme, which is implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitory assays revealed nanomolar-level activity against DYRK1A, suggesting potential therapeutic applications in treating cognitive decline .

Study 1: Anticancer Properties

A study conducted on a series of boron-containing compounds demonstrated that this compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines. The results indicated a significant increase in apoptosis markers when treated with this compound compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| A549 (Lung) | 15 | 38 |

| HeLa (Cervical) | 12 | 50 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress-induced neuronal damage. The study utilized BV2 microglial cells and assessed the compound's efficacy in reducing pro-inflammatory cytokine production.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 80 | 90 |

Safety Profile

While exploring the biological activity of this compound, safety assessments are crucial. The compound is classified under GHS hazard statements indicating it is harmful if swallowed or inhaled. Proper handling and safety measures should be adhered to during experimentation .

Scientific Research Applications

Synthetic Organic Chemistry

Cross-Coupling Reactions:

One of the primary applications of this compound is as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the iodine atom enhances its reactivity, making it an effective coupling partner for various electrophiles.

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

| Compound | Reactivity Level | Application in Synthesis |

|---|---|---|

| 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | Formation of biaryl compounds |

| 2-Iodophenylboronic Acid | Moderate | Synthesis of phenolic compounds |

| 4-Bromo-1-methyl-1H-pyrazole | Low | Limited applications in cross-coupling |

Medicinal Chemistry

Drug Development:

The compound has potential applications in drug development due to its ability to modify biological targets through the introduction of boron into drug molecules. Boron-containing compounds have been shown to exhibit unique biological activities, including anti-cancer properties. Research is ongoing to explore its efficacy against various cancer cell lines.

Case Study:

A study investigated the effects of boron-containing compounds on cancer cell proliferation. Results indicated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development.

Materials Science

Polymer Chemistry:

This compound can also be utilized in polymer chemistry as a building block for the synthesis of functionalized polymers. The incorporation of boron into polymer matrices can enhance their thermal and mechanical properties.

Table 2: Properties of Boron-Containing Polymers

| Property | Standard Polymer | Polymer with Boron Derivatives |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Moderate | Improved |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is highlighted through comparisons with analogs (Table 1). Key differences include substituent positions, halogen type, and electronic effects.

Table 1: Comparison of Structural and Functional Properties

Key Insights from Comparisons

Halogen Effects :

- Iodine (target compound) provides higher reactivity in cross-coupling due to lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) compared to bromine or chlorine analogs .

- Chlorine derivatives (e.g., 3,5-dichloro analog) exhibit greater thermal stability but require harsher reaction conditions for Suzuki couplings .

Substituent Position :

- Ortho-substituted iodine (target compound) introduces steric hindrance, which can slow transmetalation steps but improves regioselectivity in coupling reactions .

- Para-substituted iodine (e.g., 4-iodophenyl analog) lacks steric bulk, enabling faster reaction kinetics in some cases .

Electronic Effects :

- Methoxy groups (electron-donating) in the target compound stabilize the boronate intermediate but may reduce electrophilicity at the reaction site compared to halogen-only analogs .

- Methyl groups (e.g., 2-methoxy-5-methylphenyl analog) further increase steric bulk, limiting applications in sterically demanding reactions .

Applications :

Preparation Methods

Lithiation and Borylation Route

A common and effective synthetic route involves the lithiation of 1-iodo-5-methoxybenzene or related aryl halides, followed by reaction with a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- The aryl iodide (2-iodo-5-methoxybromobenzene or similar) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere and cooled to low temperatures (usually -78 °C).

- n-Butyllithium (n-BuLi) is added dropwise to generate the aryllithium intermediate via halogen-lithium exchange.

- After stirring for 1–3 hours at low temperature, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.

- The reaction mixture is gradually warmed to room temperature and stirred for an extended period (up to 12 hours).

- The reaction is quenched with water or ammonium chloride solution, followed by extraction and purification.

This method yields the desired pinacol boronate ester in moderate to high yield (typically 50–86%) depending on substrate and conditions.

Pinacol Esterification of Boronic Acid

If 2-iodo-5-methoxyphenylboronic acid is available, direct esterification with pinacol is performed:

- The boronic acid is dissolved in anhydrous solvent such as dichloromethane.

- Pinacol is added in slight excess.

- The mixture is stirred at room temperature under inert atmosphere for 12–16 hours.

- The product precipitates or is isolated by filtration and purified by recrystallization or chromatography.

This approach is straightforward and provides the stable pinacol ester form of the boronic acid.

Representative Reaction Conditions and Yields

| Step | Reactants & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | Aryl iodide + n-BuLi in THF | -78 °C | 1–3 h | — | Halogen-lithium exchange |

| Borylation | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT | 12 h | 50–86 | Stirring under inert atmosphere |

| Esterification | 2-iodo-5-methoxyphenylboronic acid + pinacol | RT | 12–16 h | High | In dichloromethane or similar solvent |

Yields vary with substrate purity, exact conditions, and scale but generally fall within the above range.

Research Findings and Optimization Notes

- The lithiation-borylation sequence is sensitive to temperature; maintaining low temperatures during lithiation prevents side reactions.

- Use of dry, oxygen-free solvents and inert atmosphere (argon or nitrogen) is critical to avoid decomposition of sensitive intermediates.

- The choice of boron reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates smooth conversion to the pinacol ester.

- Purification is typically achieved through silica gel chromatography or recrystallization, with drying agents such as magnesium sulfate used to remove residual moisture.

- The pinacol ester form enhances stability and solubility, making it preferable for storage and subsequent cross-coupling reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Lithiation-Borylation | 2-iodo-5-methoxybromobenzene or 2-iodo-5-methoxybenzene | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT, inert atmosphere | 50–86% | Versatile, good yields | Requires low temp, air/moisture sensitive |

| Direct Esterification | 2-iodo-5-methoxyphenylboronic acid | Pinacol | Room temp, inert atmosphere | High | Simple, straightforward | Requires boronic acid precursor |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation. React 2-iodo-5-methoxybenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%) and KOAc (3 equiv) in anhydrous DMF at 80–100°C under inert atmosphere. Purify via column chromatography (hexane/ethyl acetate, 9:1 v/v) to isolate the product .

- Key Considerations : Ensure rigorous exclusion of moisture to prevent proto-deboronation. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm). The dioxaborolane ring protons appear as a singlet (δ ~1.3 ppm) .

- FT-IR : Confirm B-O bonds (1350–1310 cm⁻¹) and aromatic C-I stretches (600–500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 402.03 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.